molecular formula C19H24N4O B11566894 2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11566894
M. Wt: 324.4 g/mol
InChI Key: NELXQUFERXDSLQ-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound with the molecular formula C19H24N4O. It is known for its unique structure, which includes an aniline group, a diethylamino group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation of aniline derivatives with acetohydrazide derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

2-anilino-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H24N4O/c1-3-23(4-2)18-12-10-16(11-13-18)14-21-22-19(24)15-20-17-8-6-5-7-9-17/h5-14,20H,3-4,15H2,1-2H3,(H,22,24)/b21-14+

InChI Key

NELXQUFERXDSLQ-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.